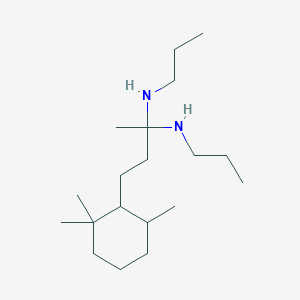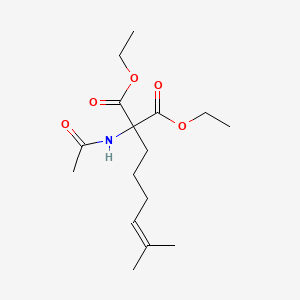![molecular formula C9H14O4 B14390840 2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate CAS No. 90125-48-7](/img/structure/B14390840.png)
2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl 7-oxabicyclo[410]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate typically involves the reaction of cyclohexene oxide with ethylene glycol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid or base catalyst to facilitate the ring-opening of the oxirane ring and subsequent esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the production of polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene oxide: A simpler analog with a single oxirane ring.
2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate: A derivative with an ethylhexyl group.
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid: A related compound with a carboxylic acid group.
Uniqueness
2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate is unique due to its combination of an oxirane ring and a hydroxyethyl ester group. This structure imparts specific reactivity and potential for diverse applications that are not observed in simpler analogs.
Eigenschaften
CAS-Nummer |
90125-48-7 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
2-hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C9H14O4/c10-3-4-12-9(11)6-1-2-7-8(5-6)13-7/h6-8,10H,1-5H2 |
InChI-Schlüssel |
XTKPKMCNLDZERF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(O2)CC1C(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4'-[Octane-1,6-diylbis(oxy)]dianiline](/img/structure/B14390766.png)

![Magnesium, bromo[(4-methylphenyl)methyl]-](/img/structure/B14390770.png)


![1,5-Dimethylspiro[5.5]undecan-3-one](/img/structure/B14390791.png)
![(Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile](/img/structure/B14390796.png)

![4-[(E)-(Naphthalen-1-yl)diazenyl]aniline](/img/structure/B14390808.png)


![N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide](/img/structure/B14390842.png)
